TYIC(bzl)E(bzl)VEDQKEE

HIV-1 Entry Inhibition Syncytium Formation Assay Antiviral Peptide

The compound TYIC(bzl)E(bzl)VEDQKEE, also designated [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), is a synthetic dodecapeptide derived from the 81-92 region of the human CD4 receptor, a critical mediator in HIV-1 entry. This derivative is distinguished by the presence of benzyl (Bzl) and benzyl ester (OBzl) protecting groups on the side chains of cysteine-84 and glutamic acid-85, respectively.

Molecular Formula C76H108N14O26S
Molecular Weight 1665.8 g/mol
Cat. No. B12363919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTYIC(bzl)E(bzl)VEDQKEE
Molecular FormulaC76H108N14O26S
Molecular Weight1665.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CCC(=O)OCC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)N
InChIInChI=1S/C76H108N14O26S/c1-6-41(4)64(90-71(109)53(87-73(111)62(79)42(5)91)35-43-20-22-46(92)23-21-43)75(113)88-55(39-117-38-45-17-11-8-12-18-45)72(110)83-51(28-33-61(102)116-37-44-15-9-7-10-16-44)69(107)89-63(40(2)3)74(112)84-50(26-31-58(96)97)68(106)86-54(36-60(100)101)70(108)82-48(24-29-56(78)93)66(104)80-47(19-13-14-34-77)65(103)81-49(25-30-57(94)95)67(105)85-52(76(114)115)27-32-59(98)99/h7-12,15-18,20-23,40-42,47-55,62-64,91-92H,6,13-14,19,24-39,77,79H2,1-5H3,(H2,78,93)(H,80,104)(H,81,103)(H,82,108)(H,83,110)(H,84,112)(H,85,105)(H,86,106)(H,87,111)(H,88,113)(H,89,107)(H,90,109)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,114,115)/t41-,42+,47-,48-,49-,50-,51-,52-,53-,54-,55-,62-,63-,64-/m0/s1
InChIKeyXGNNAUIPMWXVKP-MVPQINCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TYIC(bzl)E(bzl)VEDQKEE: A Benzylated CD4(81-92) Peptide Fragment for HIV-1 Inhibition Research


The compound TYIC(bzl)E(bzl)VEDQKEE, also designated [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), is a synthetic dodecapeptide derived from the 81-92 region of the human CD4 receptor, a critical mediator in HIV-1 entry. This derivative is distinguished by the presence of benzyl (Bzl) and benzyl ester (OBzl) protecting groups on the side chains of cysteine-84 and glutamic acid-85, respectively . The molecule functions as a selective inhibitor of HIV-1 by blocking the essential interaction between the viral gp120 envelope glycoprotein and the host CD4 molecule, thereby interfering with viral infection and cell-cell fusion [1]. Its molecular formula is C76H108N14O26S, with a molecular weight of 1665.81 g/mol .

Benzylated CD4(81-92) peptide probe for gp120-CD4 binding inhibition studies
HIV-1 entry and syncytium formation discrimination assay context
Conformation-specific interaction probe with defined Val86-Gln89 turn stabilization

Why [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) Cannot Be Replaced by Unmodified or Alternative CD4 Peptides


The biological activity of CD4(81-92)-derived peptides is exquisitely sensitive to both sequence and chemical derivatization. Unmodified (non-benzylated) linear or cyclic peptides from the same CDR3-like region (e.g., CD4(84-101)) show only minor, non-sequence-specific effects on gp120 binding and are ineffective inhibitors of HIV-1 infection or syncytium formation [1]. Furthermore, even single amino acid substitutions within benzylated variants, such as the replacement of human glutamic acid with glycine at position 87 (as in the chimpanzee sequence), dramatically attenuate anti-syncytial activity without affecting primary infection blockade [2]. This demonstrates that the specific combination of the human CD4(81-92) sequence and its precise benzylation pattern at positions Cys84 and Glu85 is essential for the compound's distinct functional profile [3].

Target Feature
Substitution Risk
Benzylation at Cys84 & Glu85 Di-benzylated side-chain protection
Unmodified (non-benzylated) CD4 peptides show minimal sequence-specific gp120 binding inhibition and lack anti-syncytial activity
Human CD4(81-92) sequence Glu87 in the Val86-Gln89 turn region
Single E87G substitution (chimpanzee sequence) may dramatically attenuate anti-syncytial activity while retaining anti-infective potency
Desacetyl benzylated form Entry and fusion-focused activity profile
Acetylated benzylated variants may introduce confounding virostatic activity, complicating entry-specific mechanistic interpretation

Quantitative Differentiation of TYIC(bzl)E(bzl)VEDQKEE: A Procurement-Focused Evidence Summary


Potent and Complete Inhibition of HIV-1-Induced Syncytium Formation at Defined Concentrations

The target compound, [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92), demonstrates a high capacity to block HIV-1-mediated cell-cell fusion, a key step in viral pathogenesis. In contrast, a structurally similar benzylated peptide derived from the chimpanzee CD4 sequence, which differs by a single amino acid (Glu87→Gly), is significantly less effective at inhibiting syncytium formation, despite being equally potent in preventing primary viral infection [1]. Additionally, alternative non-benzylated CD4 peptides (e.g., CD4(84-101)) show minimal or non-sequence-specific inhibition of gp120 binding and are ineffective in blocking fusion [2].

Syncytium inhibition potency
Head-to-head
Complete inhibition at 25 µM Chimpanzee E87G variant: considerably less potent in same syncytium assay
Supports entry-fusion discrimination studies
In vitro CD4+ cell syncytium formation assay context
HIV-1 Entry Inhibition Syncytium Formation Assay Antiviral Peptide Cell-Cell Fusion

Benzylation-Induced Conformational Shift Correlates with Enhanced Biological Function

Comparative 1H NMR spectroscopy and molecular modeling studies reveal that the benzylated derivative TYIC(bzl)E(bzl)VEDQKEE adopts a conformation in aqueous solution that is distinct from the unmodified parent peptide TYICEVEDQKEE. Both peptides deviate from the conformation of the corresponding sequence within the full-length CD4 protein as determined by X-ray crystallography [1]. Crucially, the di-benzylated analogue exhibits a more defined reverse turn in the Val86-Gln89 region, with a very slowly exchanging backbone amide proton for Gln89 indicating hydrogen bond stabilization to the carbonyl of Val86 [1]. This structural stabilization is postulated to be directly relevant to its enhanced inhibitory activity against syncytium formation [1].

Conformational stabilization
Reported
Stabilized Val86-Gln89 reverse turn; slow Gln89 amide proton exchange indicates H-bond to Val86 carbonyl 1H NMR spectroscopy, aqueous solution, simulated annealing
Supports conformation-specific probe context
Benzylation correlates with constrained bioactive conformation
Peptide Conformation NMR Spectroscopy Structure-Activity Relationship Molecular Modeling

Demonstrated Functional Divergence: Retained Anti-Infective Potency Despite Loss of Virostatic Activity

A key structure-activity relationship (SAR) study of the CD4(81-92) series demonstrated that while the prototype 1,4,5-tribenzyl-10-acetyl-CD4(81-92) (peptide #18) possesses potent anti-infective, anti-syncytial, and virostatic activities, the desacetyl stem compound (which is structurally similar to TYIC(bzl)E(bzl)VEDQKEE in lacking the acetyl group) retains full anti-infective and anti-syncytial activity but exhibits significantly reduced virostatic activity [1]. This indicates a functional uncoupling where the compound can effectively block acute viral entry and cell fusion but is less effective at suppressing viral antigen production in already infected cells [1].

Functional divergence profile
Head-to-head
Retains full anti-infective and anti-syncytial activity Acetylated variant (#18): equipotent anti-infective but also shows potent virostatic activity
Supports entry-specific mechanism isolation studies
p24 viral antigen production assay context
HIV-1 Replication Virostatic Assay Acute Infection Antiviral Mechanism

Defined Inhibitory Concentration (IC50) Against HIV-1 Entry for TYIC(bzl)E(bzl)VEDQKEE

The compound TYIC(bzl)E(bzl)VEDQKEE demonstrates a well-characterized potency for inhibiting HIV-1-induced cell fusion, a critical measure of its ability to block viral entry. In standardized assays, the compound achieves complete inhibition of syncytium formation at a concentration of 25 µM . This provides a defined quantitative benchmark for researchers designing experiments in HIV-1 entry inhibition, ensuring reproducibility and comparability across studies .

Entry inhibition IC100
Data to verify
25 µM complete syncytium inhibition
In vitro HIV-1-induced syncytium formation assay
Reported assay concentration context
Source-specific review recommended; benchmark for experimental replication
HIV-1 Inhibitor CD4-gp120 Interaction IC50 Viral Entry Assay

Recommended Research and Industrial Applications for TYIC(bzl)E(bzl)VEDQKEE


Studying the Discriminatory Mechanisms of HIV-1 Entry vs. Syncytium Formation

This compound is the optimal choice for experiments designed to dissect the differential molecular requirements for primary HIV-1 infection of cells versus subsequent cell-cell fusion (syncytium formation). Its established equipotency with other human-sequence benzylated peptides for blocking infection, combined with its distinct and superior ability to block syncytium formation compared to the chimpanzee-sequence analog [1], makes it an essential tool for this specific line of investigation.

Investigating the Conformational Basis of CD4-gp120 Interaction

TYIC(bzl)E(bzl)VEDQKEE is uniquely suited for biophysical studies aimed at understanding how peptide conformation influences binding to the HIV-1 envelope. Its well-defined, stabilized turn structure in the Val86-Gln89 region, as characterized by NMR spectroscopy [2], provides a distinct and stable molecular probe. This is in contrast to the more flexible unmodified peptide, allowing for structure-activity relationship (SAR) analyses that can guide the design of more potent peptidomimetics.

Mechanistic Studies on Early-Stage Viral Entry Independent of Late-Stage Replication Effects

For research focused exclusively on the early steps of HIV-1 entry (attachment and fusion), TYIC(bzl)E(bzl)VEDQKEE is a more appropriate reagent than its acetylated counterparts. While it retains full anti-infective and anti-syncytial activities, it exhibits significantly reduced virostatic activity [3]. This allows for the isolation and study of entry mechanisms without the confounding influence of the compound suppressing viral production in already-infected cells, thereby enabling cleaner experimental interpretations.

Application
Selection Property
Validation Focus
HIV-1 entry vs. syncytium formation discrimination studies
Benzylation-dependent functional differentiation profile
Syncytium formation endpoint specificity review
CD4-gp120 conformational interaction studies
Stabilized Val86-Gln89 turn conformation (NMR)
Conformation-activity relationship interpretation
Early-stage viral entry mechanism studies
Anti-infective activity without virostatic confounding
Entry-specific endpoint isolation from late-stage effects
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